Cas no 1010101-08-2 (2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester)

2,6-Dichloro-3-methylpyridine-4-boronic acid pinacol ester is a high-purity boronic ester derivative used primarily as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable pinacol ester group enhances shelf life and handling convenience, while the dichloro and methyl substituents on the pyridine ring provide regioselective reactivity for targeted bond formation. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise functionalization of heterocyclic frameworks is required. Its compatibility with a wide range of reaction conditions and minimal side reactions make it a reliable choice for constructing complex molecular architectures. Suitable for use under inert atmospheres, it offers consistent performance in palladium-catalyzed coupling applications.
2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester structure
1010101-08-2 structure
Product Name:2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester
CAS No:1010101-08-2
MF:C12H16BCl2NO2
MW:287.977941513062
CID:1096201
PubChem ID:49760415
Update Time:2025-06-08

2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 2,6-dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-Pyridine
    • 2,6-dichloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • D-5219
    • CS-0176252
    • AT13705
    • BS-29914
    • DTXSID40678207
    • 1010101-08-2
    • 2,6-Dichloro-3-methylpyridine-4-boronic acid pinacol ester
    • 2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester
    • Inchi: 1S/C12H16BCl2NO2/c1-7-8(6-9(14)16-10(7)15)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3
    • InChI Key: DKKHFBMUYZBBJF-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=C(B2OC(C)(C)C(C)(C)O2)C=C(N=1)Cl

Computed Properties

  • Exact Mass: 287.06500
  • Monoisotopic Mass: 287.0651143g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.4Ų

Experimental Properties

  • PSA: 31.35000
  • LogP: 2.99600

2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester Pricemore >>

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Additional information on 2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester

Introduction to 2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester (CAS No. 1010101-08-2)

2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester, identified by the CAS number 1010101-08-2, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid ester derivative is particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The compound's unique structural features—comprising a pyridine core substituted with chlorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and a boronic acid pinacol ester at the 4 position—make it an exceptionally versatile intermediate in the synthesis of complex molecular architectures.

The significance of 2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester lies in its ability to facilitate the formation of carbon-carbon bonds under mild conditions, which is crucial for constructing biaryl systems prevalent in many biologically active molecules. Recent advancements in medicinal chemistry have highlighted its role in the development of novel therapeutic agents, particularly in oncology and central nervous system disorders. The boronic ester functionality not only enhances reactivity but also improves handling stability, making it a preferred choice for industrial applications.

In recent years, research has demonstrated the compound's efficacy in generating highly functionalized pyridine derivatives through cross-coupling reactions. For instance, studies have shown that 2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester can be efficiently coupled with aryl halides or triflates to produce a wide array of biaryl compounds. These intermediates are subsequently used to synthesize small molecule inhibitors targeting specific protein kinases. Such inhibitors have shown promise in preclinical trials for their ability to modulate signaling pathways involved in cancer progression.

The compound's application extends beyond pharmaceuticals into materials science, where it serves as a precursor for organic electronic materials. The pyridine scaffold is integral to designing ligands for transition metal catalysis, which are essential in various catalytic processes. Moreover, the chlorine substituents at the 2 and 6 positions provide handles for further functionalization, enabling chemists to tailor molecular properties such as solubility and binding affinity.

From a synthetic perspective, 2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester offers several advantages over traditional boronic acids. The pinacol ester group enhances thermal stability and reduces unwanted side reactions, such as oxidation or hydrolysis. This stability is particularly important in multi-step syntheses where harsh conditions may be employed. Additionally, the compound's compatibility with palladium catalysts allows for high-yielding cross-coupling reactions under inert atmospheres, ensuring purity and yield optimization.

Recent publications have explored novel derivatives of 2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester, demonstrating its adaptability in addressing diverse synthetic challenges. For example, researchers have modified its boronic ester moiety to develop more robust coupling partners suitable for challenging substrates. These modifications have broadened the applicability of the compound in drug discovery pipelines, enabling access to previously inaccessible chemical space.

The industrial production of 2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester has also seen significant improvements in recent years. Advances in synthetic methodologies have led to more efficient and scalable processes, reducing costs and environmental impact. These developments are critical for ensuring that high-quality starting materials are readily available to researchers worldwide.

In conclusion,2,6-Dichloro-3-methylpyridine-4-boronic Acid Pinacol Ester (CAS No. 1010101-08-2) remains a cornerstone compound in modern synthetic chemistry. Its unique structural features and reactivity make it indispensable for constructing complex molecules with therapeutic potential. As research continues to uncover new applications and refine synthetic protocols, this compound will undoubtedly continue to play a pivotal role in advancing both academic and industrial chemical innovation.

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